molecular formula C178H248N44O45S7 B612427 Guangxitoxin 1E CAS No. 1233152-82-3

Guangxitoxin 1E

Cat. No. B612427
CAS RN: 1233152-82-3
M. Wt: 3948.61
InChI Key: SZVUKNYCMKWHNH-UHFFFAOYSA-N
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Description

Guangxitoxin 1E, also known as GxTx-1E, is a potent and selective blocker of KV2.1 and KV2.2 channels . It acts as a gating modifier, shifting the voltage-dependence of Kv2.1 K+ currents towards depolarized potentials . In pancreatic beta-cells, Guangxitoxin 1E enhances glucose-stimulated insulin secretion by broadening the cell action potential and enhancing calcium oscillations .


Molecular Structure Analysis

The molecular structure of Guangxitoxin 1E is similar to those of tarantula toxins that target voltage sensors in Kv channels. It contains an ICK motif, composed of beta-strands, and contains a prominent cluster of solvent-exposed hydrophobic residues surrounded by polar residues . The molecular formula of Guangxitoxin 1E is C178H248N44O45S7 .


Chemical Reactions Analysis

Guangxitoxin 1E inhibits KV2 with an IC50 of 1-3 nM but has no significant effect on KV1.2, KV1.3, KV1.5, KV3.2 and BK potassium channels, nor on calcium and sodium channels CaV1.2, CaV2.2, NaV1.5, NaV1.7, NaV1.8 .


Physical And Chemical Properties Analysis

The molecular weight of Guangxitoxin 1E is 3948.61 Da . It is a highly pure, synthetic, and biologically active peptide toxin .

Scientific Research Applications

Voltage-Gated Potassium Channel Blocker

Guangxitoxin 1E is known to be a potent blocker of voltage-gated potassium (Kv) channels, particularly Kv2.1 and Kv2.2 channels. It acts as a gating modifier of these channels .

Enhancing Glucose-Stimulated Insulin Secretion

In pancreatic β cells, Guangxitoxin 1E enhances glucose-stimulated insulin secretion. It does this by broadening the cell action potential and enhancing calcium oscillations . This effect, however, is not observed in islet cells lacking the Kv2.1 channel .

Modulation of KV2.1 Channels

The physiological modulation of KV2.1 channels during glucose-induced insulin secretion is MgATP-mediated . Guangxitoxin 1E plays a role in this modulation.

Impact on Plasma Somatostatin Levels

While Guangxitoxin 1E has no significant effect on plasma insulin, glucagon, or blood glucose levels in mice, it has been found to increase plasma somatostatin levels .

Gating Charges Detainment

Research has shown that when the intracellular potential is less than 0 mV, Guangxitoxin 1E traps the gating charges on Kv2.1’s voltage sensors in their most intracellular position .

Impact on Channel Gating

Guangxitoxin 1E impacts channel gating by stabilizing voltage sensors in a resting conformation, and inhibits K+ currents by limiting opportunities for the channel pore to open .

Safety And Hazards

The safety data sheet for Guangxitoxin 1E suggests using water spray, carbon dioxide, dry chemical powder, or an appropriate foam to extinguish fires caused by this substance. In case of accidental release, it is recommended to wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes .

Future Directions

While the future directions for Guangxitoxin 1E are not explicitly mentioned in the available sources, its potent and selective blocking of KV2.1 and KV2.2 channels suggests potential applications in the study of these channels and their roles in various physiological processes .

properties

IUPAC Name

1-[2-[[1-[2-[[4-amino-4-oxo-2-[[13,42,57,89-tetrakis(4-aminobutyl)-75-[[2-[[2-[(2-amino-4-carboxybutanoyl)amino]acetyl]amino]-4-carboxybutanoyl]amino]-66-benzyl-4,48-bis(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-16,60,63-tris(1H-indol-3-ylmethyl)-33-methyl-22-(2-methylpropyl)-2,3a,5,11,14,17,20,23,32,35,41,44,47,50,53,56,59,62,65,68,71,74,81,87,90,93,96-heptacosaoxo-95-propan-2-yl-a,27,28,77,78,99-hexathia-2a,3,6,12,15,18,21,24,31,34,40,43,46,49,52,55,58,61,64,67,70,73,82,88,91,94,97-heptacosazahexacyclo[52.43.4.230,80.06,10.036,40.082,86]trihectane-25-carbonyl]amino]butanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C178H248N44O45S7/c1-95(2)70-118-159(247)214-131(165(253)208-124(77-139(184)226)163(251)209-125(73-99-34-11-8-12-35-99)175(263)219-65-28-49-137(219)171(259)203-117(59-69-268-6)174(262)222-68-31-50-138(222)178(266)267)92-272-271-91-130-167(255)216-133-94-274-270-90-128(213-158(246)115(56-58-147(235)236)195-142(229)83-189-150(238)108(183)55-57-146(233)234)153(241)190-81-140(227)188-82-141(228)198-119(71-98-32-9-7-10-33-98)160(248)206-123(76-103-80-187-111-41-18-15-38-107(103)111)162(250)207-122(75-102-79-186-110-40-17-14-37-106(102)110)161(249)200-112(42-19-23-60-179)157(245)212-129(154(242)193-86-145(232)199-126(87-223)152(240)192-84-143(230)196-116(45-22-26-63-182)173(261)218-64-27-46-134(218)168(256)194-97(5)149(237)211-130)89-269-273-93-132(215-172(260)148(96(3)4)217-164(252)120(72-100-51-53-104(225)54-52-100)204-155(243)113(43-20-24-61-180)201-170(258)136-48-30-67-221(136)177(133)265)166(254)210-127(88-224)176(264)220-66-29-47-135(220)169(257)202-114(44-21-25-62-181)156(244)205-121(151(239)191-85-144(231)197-118)74-101-78-185-109-39-16-13-36-105(101)109/h7-18,32-41,51-54,78-80,95-97,108,112-138,148,185-187,223-225H,19-31,42-50,55-77,81-94,179-183H2,1-6H3,(H2,184,226)(H,188,227)(H,189,238)(H,190,241)(H,191,239)(H,192,240)(H,193,242)(H,194,256)(H,195,229)(H,196,230)(H,197,231)(H,198,228)(H,199,232)(H,200,249)(H,201,258)(H,202,257)(H,203,259)(H,204,243)(H,205,244)(H,206,248)(H,207,250)(H,208,253)(H,209,251)(H,210,254)(H,211,237)(H,212,245)(H,213,246)(H,214,247)(H,215,260)(H,216,255)(H,217,252)(H,233,234)(H,235,236)(H,266,267)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVUKNYCMKWHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C4CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)N5CCCC5C(=O)N1)CCCCN)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)CNC(=O)C(CSSCC(C(=O)N6CCCC6C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)C(C)C)CC7=CC=C(C=C7)O)CCCCN)NC2=O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N)CC8=CC=CC=C8)CC9=CNC1=CC=CC=C19)CC1=CNC2=CC=CC=C21)CCCCN)CO)CCCCN)CC1=CNC2=CC=CC=C21)CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N1CCCC1C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C178H248N44O45S7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3949 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guangxitoxin 1E

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